molecular formula C13H24N2O2S B2789419 methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate CAS No. 2034382-47-1

methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2789419
CAS No.: 2034382-47-1
M. Wt: 272.41
InChI Key: PMICMDIEIDJUTA-UHFFFAOYSA-N
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Description

Methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a tetrahydrothiopyran ring, a piperidine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic reactions One common approach is to start with the preparation of the tetrahydrothiopyran ring, followed by the formation of the piperidine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(tetrahydro-2H-thiopyran-4-yl)piperidine-4-carboxylate
  • 2-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)piperazine
  • N-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine

Uniqueness

Methyl ((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl N-[[1-(thian-4-yl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2S/c1-17-13(16)14-10-11-2-6-15(7-3-11)12-4-8-18-9-5-12/h11-12H,2-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMICMDIEIDJUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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